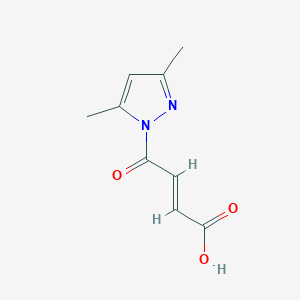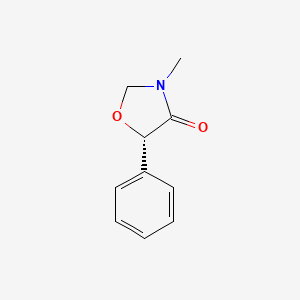![molecular formula C11H6FIN2O B12893449 [(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-84-0](/img/structure/B12893449.png)
[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of fluorine and iodine atoms on the quinoline ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Nucleophilic Substitution: The introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions. This involves the reaction of the halogenated quinoline with a suitable nucleophile, such as sodium cyanide (NaCN), under basic conditions.
Industrial Production Methods
Industrial production of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale halogenation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents and catalysts are used to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.
Scientific Research Applications
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline: A fluorinated quinoline derivative with similar chemical properties.
8-Iodoquinoline: An iodinated quinoline derivative with comparable reactivity.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both fluorine and iodine atoms on the quinoline ring. This dual halogenation imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88757-84-0 |
|---|---|
Molecular Formula |
C11H6FIN2O |
Molecular Weight |
328.08 g/mol |
IUPAC Name |
2-(5-fluoro-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6FIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI Key |
GLBLQNTUTWZWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2F)I)OCC#N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



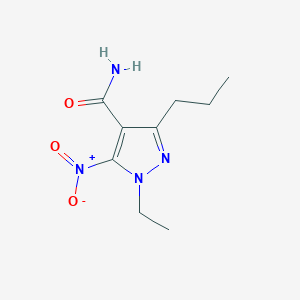
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
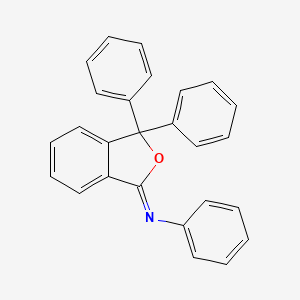
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
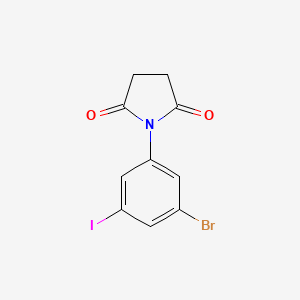
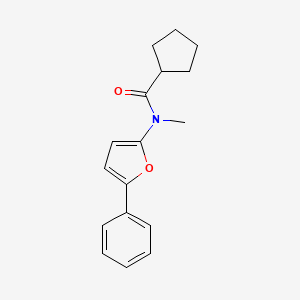
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
